

# Canocapavir Application in Primary Human Hepatocyte Cultures: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Canocapavir	
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# Introduction

Canocapavir (formerly ZM-H1505R) is a novel, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) core protein.[1][2] It is classified as a capsid assembly modulator (CAM), specifically a core protein allosteric modulator (CpAM).[3][4] Canocapavir has demonstrated potent and pan-genotypic anti-HBV activity in preclinical studies and is currently undergoing clinical development.[2][5] Unlike other classes of CAMs, Canocapavir possesses a unique pyrazole chemical structure.[4][5] Its mechanism of action involves binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc).[3][4] This interaction disrupts the normal process of capsid assembly, leading to the formation of nonfunctional, empty capsids that lack the viral pregenomic RNA (pgRNA).[3][5] Consequently, this prevents the replication of HBV.[6] Furthermore, Canocapavir has been shown to interfere with the interaction between HBc and the HBV large surface protein, which diminishes the production of empty virions.[3] A notable characteristic of Canocapavir is its ability to induce a conformational change in the capsid, exposing the C-terminus of the HBc linker region.[3]

These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of **Canocapavir** in primary human hepatocyte (PHH) cultures, the gold standard for in vitro hepatotoxicity and drug metabolism studies.



# **Quantitative Data Summary**

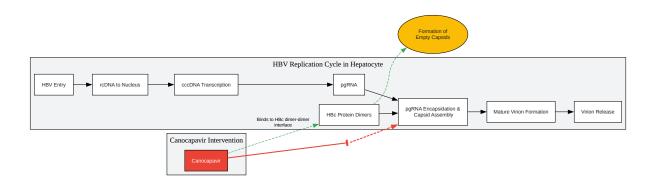
The following tables summarize the in vitro antiviral activity and cytotoxicity of **Canocapavir** from published studies.

Cell Line/System	Assay	EC50 (μM)	Reference
HepAD38	Capsid-associated HBV DNA (qPCR)	0.1185	[7]
HepG2.2.15	HBV Replication	0.010	[8]
Primary Human Hepatocytes	HBV Infection Assay	0.012	[8]
Cell Line	Assay	CC50 (µM)	Reference
HepAD38	MTT Assay	>24	[7]

# **Signaling Pathway and Mechanism of Action**

The following diagram illustrates the proposed mechanism of action of **Canocapavir** in inhibiting HBV replication.





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Caption: Mechanism of action of **Canocapavir** in inhibiting HBV replication.

# **Experimental Protocols**

The following protocols are adapted from established methods for use with primary human hepatocytes.

# **Culturing and Maintenance of Primary Human Hepatocytes**

This protocol outlines the basic procedures for thawing and culturing cryopreserved primary human hepatocytes.

#### Materials:

Cryopreserved primary human hepatocytes



- Hepatocyte Plating Medium (e.g., Williams' E Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1 μM dexamethasone, and 100 nM insulin)
- Hepatocyte Maintenance Medium (e.g., Williams' E Medium supplemented with 2% DMSO, 1% Penicillin-Streptomycin, 50 μM hydrocortisone)
- Collagen-coated cell culture plates (e.g., 96-well, 24-well, or 6-well)
- Water bath at 37°C
- Centrifuge

#### Procedure:

- Pre-warm Hepatocyte Plating Medium to 37°C.
- Rapidly thaw the vial of cryopreserved hepatocytes in the 37°C water bath until a small ice crystal remains.
- Transfer the cell suspension to a sterile conical tube containing pre-warmed Plating Medium.
- Centrifuge the cells at 50-100 x g for 5-10 minutes at room temperature.
- Gently aspirate the supernatant and resuspend the cell pellet in the appropriate volume of Plating Medium.
- Determine cell viability and density using a hemocytometer and trypan blue exclusion.
- Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 0.5 x 10<sup>5</sup> to 1 x 10<sup>5</sup> cells/cm<sup>2</sup>).
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
- After 4-6 hours, replace the Plating Medium with Hepatocyte Maintenance Medium.
- Change the medium every 2-3 days.



# Antiviral Activity Assay in HBV-Infected Primary Human Hepatocytes

This protocol describes the determination of the 50% effective concentration (EC50) of **Canocapavir** by measuring the reduction of extracellular HBV DNA.

**Experimental Workflow:** 



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Caption: Workflow for determining the antiviral activity of **Canocapavir**.

#### Materials:

- HBV-infected primary human hepatocytes (prepared as in Protocol 1 and infected with a known titer of HBV)
- Canocapavir stock solution (dissolved in DMSO)
- Hepatocyte Maintenance Medium
- DNA extraction kit
- Reagents for quantitative PCR (qPCR) targeting the HBV genome
- Positive control antiviral (e.g., Entecavir)

#### Procedure:

 Seed primary human hepatocytes in 96-well plates and infect with HBV as per established protocols.



- Prepare serial dilutions of Canocapavir in Hepatocyte Maintenance Medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- After infection, wash the cells to remove the inoculum and add the medium containing the different concentrations of Canocapavir or the positive control.
- Incubate the plates at 37°C and 5% CO2 for 7-10 days, with media and compound changes every 2-3 days.
- At the end of the incubation period, collect the cell culture supernatant.
- Extract HBV DNA from the supernatant using a commercial DNA extraction kit.
- Quantify the amount of extracellular HBV DNA using qPCR.
- Calculate the percentage of viral replication inhibition for each concentration of Canocapavir relative to the untreated control.
- Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

### **Cytotoxicity Assay in Primary Human Hepatocytes**

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of **Canocapavir** using a cell viability assay (e.g., MTT or ATP-based assay).

Experimental Workflow:



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Caption: Workflow for determining the cytotoxicity of **Canocapavir**.

Materials:



- Primary human hepatocytes
- Canocapavir stock solution (dissolved in DMSO)
- · Hepatocyte Maintenance Medium
- Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
- Positive control for cytotoxicity (e.g., a known hepatotoxin)

#### Procedure:

- Seed primary human hepatocytes in a 96-well plate as described in Protocol 1.
- Prepare serial dilutions of **Canocapavir** in Hepatocyte Maintenance Medium.
- Treat the cells with the various concentrations of Canocapavir or the positive control.
  Include untreated and vehicle (DMSO) controls.
- Incubate the plates at 37°C and 5% CO2 for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).
- Perform the cell viability assay according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

## **Disclaimer**

This document is intended for research use only by qualified professionals. The protocols provided are intended as a guide and may require optimization for specific experimental conditions and primary human hepatocyte donors. All procedures should be performed in accordance with institutional safety guidelines and regulations.



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